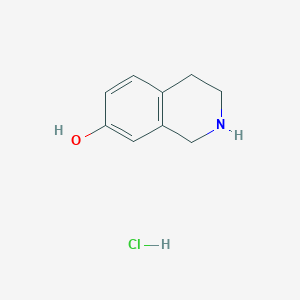

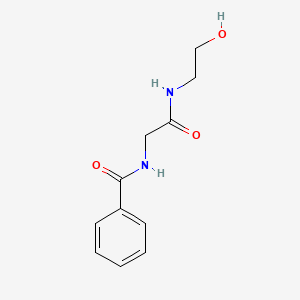

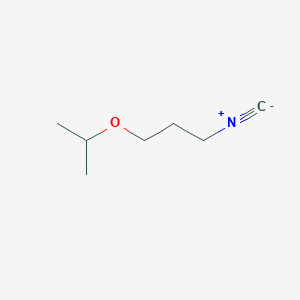

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

Descripción general

Descripción

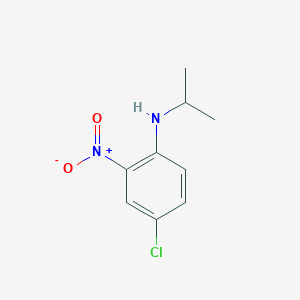

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide (HEB) is an organic compound consisting of an amide group attached to a benzene ring and two hydroxyethyl groups. It is an important reagent used in organic synthesis and has found a wide range of applications in the fields of medicine and biochemistry. HEB is a versatile compound and is used in the synthesis of various drugs, in the synthesis of peptides and proteins, and in the study of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

1. Allosteric Activators of Human Glucokinase

- Summary of Application: N-benzimidazol-2yl substituted benzamide analogues, including “N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide”, have been used as allosteric activators of human glucokinase (GK). These activators have shown significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .

- Methods of Application: The benzamide analogues were prepared and assessed for activation of GK. This was accompanied by molecular docking investigations for predicting the bonding interactions of these derivatives with the residues in the allosteric site of GK protein .

- Results or Outcomes: Among the derivatives synthesized, certain compounds strongly increased the catalytic action of GK (GK activation fold >2.0 in comparison to control) in vitro. The results of in-vitro testing were supported by the molecular docking investigations .

2. Carbon-Oxygen Bond Formation by Fungal Laccases

- Summary of Application: The substrate 2,5-dihydroxy-N-(2-hydroxyethyl)-benzamide has been used in laccase-catalyzed reactions. These reactions lead to oxidation of the substrate via a cation radical, which undergoes proton addition to form a quinonoid derivative or nucleophilic attack by itself producing homomolecular dimers .

- Methods of Application: Experiments were carried out with high-performance liquid chromatography (HPLC), monitoring the decrease in substrate 2,5-dihydroxy-N-(2-hydroxyethyl)-benzamide in various concentrations with a constant laccase concentration in solution .

- Results or Outcomes: Besides the quinonoid form of the substrate, all products formed are nonhomomolecular ones. Without addition of a reaction partner, heteromolecular products are formed from the quinonoid form of the laccase-substrate and the solvents water or methanol present in the incubation assay .

3. Binder for Anticorrosive and Antimicrobial Coatings

- Summary of Application: New modified poly(ester amide) (PEA) resins were prepared based on 4-amino-N, N-bis(2-hydroxyethyl) benzamide (AHEB) as the ingredient source of the polyol used and evaluated as vehicles for surface coating . These resins were used as a binder for anticorrosive and antimicrobial coatings .

- Methods of Application: The structure of the modifier and PEA resin was confirmed by FT-IR, H¹-NMR, MW, thermogravimetric analysis and scanning electron microscope studies . Coatings of 50±5 µm thickness were applied to the surface of glass panels and mild steel strips by means of a brush .

- Results or Outcomes: The tests carried out revealed that the modified PEA based on AHEB enhanced both physical and chemical properties . Also, the resins were incorporated within primer formulations and evaluated as anti-corrosive and antimicrobial single coatings . The results illustrate that the introduction of AHEB, within the resin structure, improved the film performance and enhances the corrosion resistance and antimicrobial activity performance of PEA resins .

Propiedades

IUPAC Name |

N-[2-(2-hydroxyethylamino)-2-oxoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-7-6-12-10(15)8-13-11(16)9-4-2-1-3-5-9/h1-5,14H,6-8H2,(H,12,15)(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFPFDLQPJNRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376982 | |

| Record name | N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide | |

CAS RN |

72085-01-9 | |

| Record name | N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

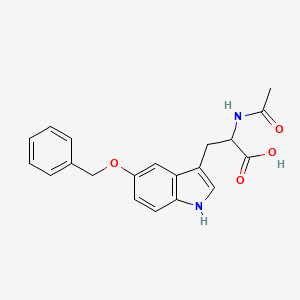

![2-Oxaspiro[4.5]decane-1,3-dione](/img/structure/B1597672.png)